molecular formula C18H22N4O5 B2564580 benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034562-37-1

benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2564580
CAS No.: 2034562-37-1
M. Wt: 374.397
InChI Key: DHDYRGGCQPLYOD-UHFFFAOYSA-N
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Description

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and subsequent carbamoylation. One common method involves the reaction of an appropriate oxadiazole precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines from the carbamate group .

Scientific Research Applications

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities. This makes it distinct from simpler carbamates and enhances its utility in various applications .

Properties

IUPAC Name

benzyl N-[2-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c23-15(10-20-18(24)26-12-13-4-2-1-3-5-13)19-11-16-21-17(22-27-16)14-6-8-25-9-7-14/h1-5,14H,6-12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDYRGGCQPLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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